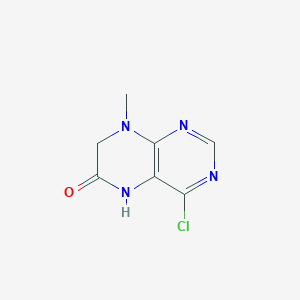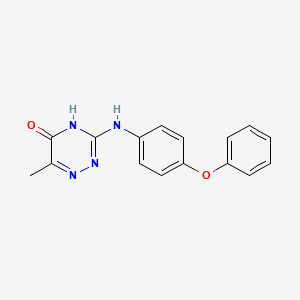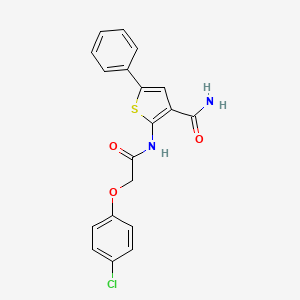
2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide" is a derivative of thiophene and is characterized by the presence of a chlorophenoxy group, an acetamido group, and a phenyl group. This structure suggests potential biological activity, which is supported by the studies on related compounds that have been synthesized and tested for various biological activities, including anti-inflammatory and insect growth regulatory properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with good yields. For instance, an indole acetamide derivative was synthesized by stirring aminophenyl chlorophenoxy acetamide with indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and a coupling agent in cooled conditions . Another compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and characterized using various spectroscopic techniques . These methods provide a basis for the synthesis of the compound , suggesting that similar conditions and reagents could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectroscopic analyses such as MS, FT-IR, NMR, and single-crystal X-ray diffraction studies . Density functional theory (DFT) calculations have been used for geometry optimization, indicating that the optimized structures are not in an excited state . These studies provide insights into the molecular structure of "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide," suggesting that similar techniques could be used to determine its precise structure.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through computational studies, including the analysis of frontier molecular orbitals (HOMO and LUMO) to understand electronic charge transfer within the molecules . These studies are crucial for predicting the reactivity of "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide" and its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, vibrational analysis and Hirshfeld surface analysis have been carried out to investigate the stability and intermolecular interactions in the crystal . The solubility and thermal stability of related polyamides have been evaluated, showing no weight loss below 390°C . These findings suggest that "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide" may also exhibit stable physical and chemical properties conducive to biological applications.
Scientific Research Applications
Synthesis and Anticancer Activity of Thiophene Derivatives
Thiophene-based compounds, including those structurally related to 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising inhibitory activity against various cancer cell lines. The synthesis involved the reaction of specific chloroacetamide reagents with thiophene derivatives, leading to the formation of compounds with potential anticancer activity. The synthesized compounds were tested in vitro using the MTT assay, with some showing significant efficacy against selected cell lines, particularly those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).
Antibacterial Properties of Chlorophenyl Acetamide Derivatives
Research into the antibacterial properties of chlorophenyl acetamide derivatives, similar to 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide, has yielded compounds with moderate to good activity against both gram-positive and gram-negative bacteria. These compounds were synthesized through reactions involving chlorophenyl and various substituents, leading to a range of acetamide derivatives. The antibacterial efficacy of these compounds was assessed against strains such as S. aureus and E. coli, highlighting their potential as antibacterial agents (Desai et al., 2008).
Antimicrobial Activities of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives, structurally akin to 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide, has been explored for their antimicrobial activities. These compounds were synthesized from specific precursors and evaluated for their efficacy against various microbial strains. Some derivatives exhibited significant antimicrobial activity, comparable to standard drugs, showcasing their potential in antimicrobial therapy (Patel & Shaikh, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-13-6-8-14(9-7-13)25-11-17(23)22-19-15(18(21)24)10-16(26-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVXVFLCOVSIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

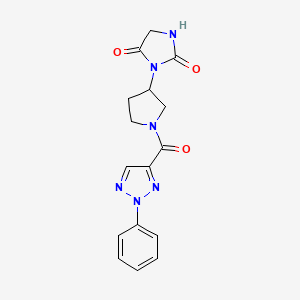
![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)
![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
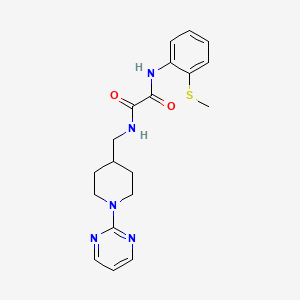
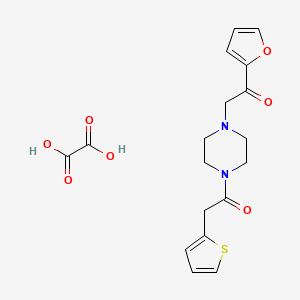

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
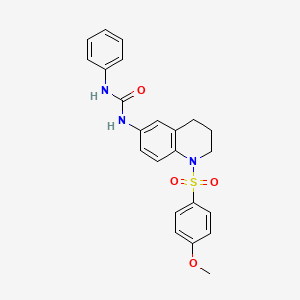
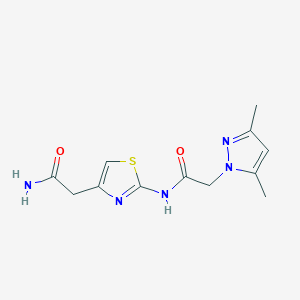
![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)
